molecular formula C20H21N3OS B2689152 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 450351-54-9

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2689152
CAS No.: 450351-54-9
M. Wt: 351.47
InChI Key: ZSRWOGFKTSCVCS-UHFFFAOYSA-N
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Description

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that features an indole moiety linked to a piperazine ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfanyl Bridge Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperazine Ring Introduction: The final step involves the reaction of the sulfanyl-indole compound with 1-(4-phenylpiperazin-1-yl)ethan-1-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives of the indole or piperazine rings.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects, such as mood stabilization and anxiolysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-ylthio)-1-(4-methylpiperazin-1-yl)ethan-1-one
  • 2-(1H-indol-3-ylsulfanyl)-1-(4-benzylpiperazin-1-yl)ethan-1-one
  • 2-(1H-indol-3-ylsulfanyl)-1-(4-ethylpiperazin-1-yl)ethan-1-one

Uniqueness

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is unique due to the presence of the phenyl group on the piperazine ring, which can influence its pharmacological properties and interactions with biological targets. This structural feature may enhance its binding affinity and selectivity for certain receptors, making it a valuable compound for drug development.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(15-25-19-14-21-18-9-5-4-8-17(18)19)23-12-10-22(11-13-23)16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRWOGFKTSCVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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